4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a benzamide moiety via a thioether bridge. The benzamide group is substituted with an isopropoxy group at the para position, while the thiadiazole ring is functionalized with a 2-oxoethyl chain bearing a 4-phenylpiperazine substituent.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S2/c1-17(2)32-20-10-8-18(9-11-20)22(31)25-23-26-27-24(34-23)33-16-21(30)29-14-12-28(13-15-29)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWCBWQVLIQCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylpiperazine Group: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine.
Attachment of the Benzamide Moiety: The benzamide group can be attached via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways, potentially leading to the discovery of new therapeutic mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine group is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole ring may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles (e.g., thiadiazole, triazole, oxadiazole) and substituent motifs. Below is a detailed comparison with key derivatives:
Key Observations:
Core Heterocycle Influence: The target compound’s 1,3,4-thiadiazole core is shared with derivatives in and , which exhibit anticancer and enzyme-inhibitory activities. Oxadiazole-containing analogs () show antifungal activity, suggesting that heterocycle choice critically impacts biological target specificity .
Substituent Effects: The 4-phenylpiperazine group in the target compound is structurally analogous to the piperidinyl group in . Both are nitrogen-rich, enhancing solubility and receptor binding, but piperazine’s additional nitrogen may confer stronger basicity . The isopropoxybenzamide moiety contrasts with cyanoacrylamido groups in . While the former may favor hydrophobic interactions, the latter’s electron-withdrawing cyano group could enhance electrophilic reactivity .
Synthetic Methodologies :
- The target compound’s synthesis likely involves S-alkylation of a thiadiazole intermediate with a 2-oxo-2-(4-phenylpiperazinyl)ethyl halide, paralleling the S-alkylation strategies in and .
- Anticancer thiadiazoles () employ condensation reactions with acrylamides, a divergent approach compared to the target’s alkylation pathway .
Spectral Characterization :
- IR spectra of the target compound would show C=O stretches (~1660–1680 cm⁻¹) from the benzamide and oxoethyl groups, aligning with data in and .
- The absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer stability in thiadiazoles, consistent with triazole-thione derivatives in .
Thiadiazoles with aryl substituents () demonstrate anticancer activity, implying the target compound may share similar mechanisms if tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
